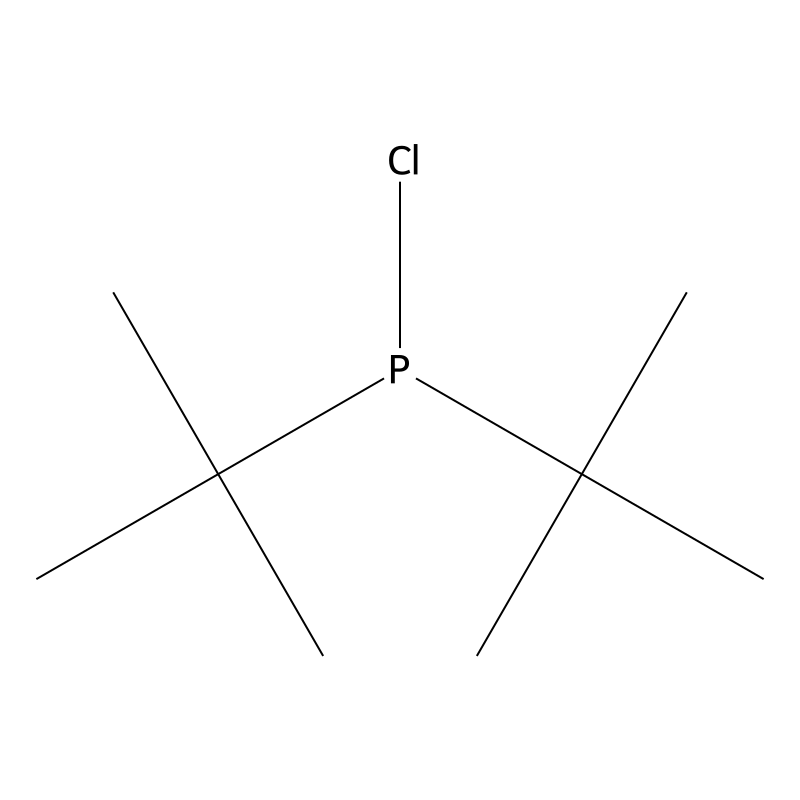

Di-tert-butylchlorophosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Di-tert-butylchlorophosphine (CAS 13716-10-4) is an organophosphorus compound used as a critical precursor for synthesizing bulky, electron-rich phosphine ligands. Its defining feature is the two sterically demanding tert-butyl groups attached to the phosphorus atom. This structure is fundamental to creating ligands that enhance the stability and activity of metal catalysts used in a variety of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.

Substituting Di-tert-butylchlorophosphine with less sterically hindered analogs (e.g., diisopropylchlorophosphine) or electronically different precursors (e.g., diphenylchlorophosphine) often leads to significant losses in catalytic performance. The unique steric bulk of the two tert-butyl groups provides kinetic stability and is essential for promoting reductive elimination in catalytic cycles, particularly with challenging or sterically hindered substrates. Ligands derived from aryl-based precursors like diphenylchlorophosphine have different electronic properties and coordination geometries, which are less effective in many catalyst systems designed for bulky, electron-rich alkylphosphines. Therefore, for applications requiring high catalyst turnover numbers and efficacy with deactivated substrates, direct substitution is often synthetically and economically unviable.

Precursor Suitability: Enabling High-Turnover Catalysts for Difficult Cross-Coupling Reactions

Di-tert-butylchlorophosphine is a superior precursor for synthesizing highly active, sterically hindered ligands required for challenging cross-coupling reactions. For example, the ligand pentaphenylferrocenyl di-tert-butylphosphine, prepared from this precursor, forms a palladium catalyst that is exceptionally active for the amination of unactivated aryl chlorides and bromides, achieving turnover numbers of approximately 1000. This level of activity is often unattainable with catalysts based on less bulky or conformationally flexible phosphines, which are unsuitable for activating difficult substrates.

| Evidence Dimension | Catalyst Performance in Amination |

| Target Compound Data | Ligand derived from Di-tert-butylchlorophosphine enables catalyst turnovers of ~1000 for aminations with unactivated aryl bromides or chlorides. |

| Comparator Or Baseline | Standard phosphine-ligated catalysts that often undergo deactivation pathways or show low activity with deactivated aryl halides. |

| Quantified Difference | Achieves high turnover numbers (~1000) where many other catalysts fail or provide low yields. |

| Conditions | Palladium-catalyzed Buchwald-Hartwig amination of unactivated aryl halides. |

For developing robust, industrial-scale catalytic processes, using this precursor enables the creation of ligands that are effective for a broader and more challenging range of substrates.

Processability: Enables Faster Reaction Rates in Buchwald-Hartwig Amination

The specific steric profile of ligands derived from di-tert-butylphosphine precursors can lead to significantly faster reaction rates compared to other common bulky phosphines. In a direct comparison for the amination of 4-bromoanisole, a catalyst with the Di(tert-butyl)neopentylphosphine (DTBNpP) ligand achieved 90% conversion in just 30 minutes. The catalyst using the common benchmark ligand, tri(tert-butyl)phosphine (TTBP), reached only 38% conversion in the same timeframe. This demonstrates that the precise architecture originating from a di-tert-butylphosphine core offers a quantifiable kinetic advantage.

| Evidence Dimension | Reaction Conversion (%) |

| Target Compound Data | 90% conversion at 30 minutes (using a closely related DTBNpP-ligated catalyst). |

| Comparator Or Baseline | Tri(tert-butyl)phosphine (TTBP) ligated catalyst: 38% conversion at 30 minutes. |

| Quantified Difference | 2.4 times higher conversion in the first 30 minutes. |

| Conditions | Pd-catalyzed amination of 4-bromoanisole and morpholine at 50 °C with 1 mol % catalyst loading. |

This kinetic advantage translates to shorter reaction times, higher throughput, and reduced energy costs in process chemistry and manufacturing environments.

Synthesis Compatibility: Predictable Stereochemical Control in P-Chiral Synthesis

When used to construct P-chiral centers, the choice between an aliphatic chlorophosphine like Di-tert-butylchlorophosphine and an aryl-based analog is critical for controlling stereochemical outcomes. Reactions of P-chiral chlorophosphines with aliphatic Grignard reagents proceed with high stereoselectivity via an SN2@P mechanism, resulting in a 98:2 diastereomeric ratio (inversion of configuration). In contrast, using an aromatic Grignard reagent can completely switch the mechanism and result in retention of configuration (1:99 dr). Procuring Di-tert-butylchlorophosphine ensures access to the predictable inversion pathway with alkyl nucleophiles, a crucial parameter for the rational design of specific P-stereogenic phosphine ligands.

| Evidence Dimension | Diastereomeric Ratio (dr) in P-C bond formation |

| Target Compound Data | Reaction with aliphatic Grignard reagents proceeds with predictable inversion (98:2 dr). |

| Comparator Or Baseline | Reaction with aromatic Grignard reagents proceeds with retention (1:99 dr) via a different mechanism. |

| Quantified Difference | Complete reversal of stereochemical outcome depending on the nucleophile class (aliphatic vs. aromatic). |

| Conditions | Nucleophilic substitution on a P-chiral chlorophosphine-borane complex with a Grignard reagent. |

For researchers in asymmetric catalysis, this predictability is essential for avoiding failed batches and ensuring the synthesis of the correct enantiomer of a target chiral ligand.

Efficient Synthesis of High-Performance Ligands for Catalysis

This compound is the preferred starting material for synthesizing sterically demanding, electron-rich phosphine ligands. These ligands are subsequently used to formulate highly active and stable palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions, especially those involving unactivated or hindered aryl chlorides.

Development of Rapid, Mild-Condition Cross-Coupling Protocols

Based on the kinetic advantages conferred by its derived ligands, Di-tert-butylchlorophosphine is ideal for research and process development aimed at creating faster, more efficient amination and coupling reactions that can operate at lower temperatures and shorter times than systems using benchmark ligands like tri(tert-butyl)phosphine.

Rational Design and Synthesis of P-Stereogenic Ligands

In the field of asymmetric catalysis, this precursor is crucial for the targeted synthesis of P-chiral phosphine ligands. Its predictable reaction pathway with aliphatic nucleophiles provides reliable stereochemical control, which is a fundamental requirement for producing ligands for enantioselective transformations.

References

- [1] Kataoka, N., Shelby, Q., Stambuli, J. P., & Hartwig, J. F. (2002). Air Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Palladium-Catalyzed C−C, C−N, and C−O Bond-Forming Cross-Couplings. The Journal of Organic Chemistry, 67(16), 5553–5566.

- [3] Barrios-Landeros, F., Carrow, B. P., & Hartwig, J. F. (2006). Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. The Journal of Organic Chemistry, 71(16), 6001–6010.

- [4] Ye, Y., et al. (2020). Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C?. RSC advances, 10(49), 29465-29472.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive